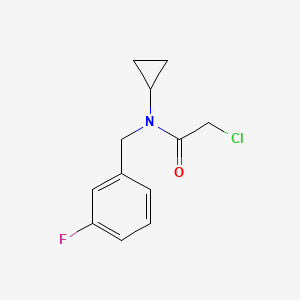
2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide is a useful research compound. Its molecular formula is C12H13ClFNO and its molecular weight is 241.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and possible therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₂H₁₃ClFNO
- Molecular Weight : Approximately 276.13 g/mol
- Structure : The compound features a chloro-substituted cyclopropyl group and a fluoro-benzyl moiety, which are crucial for its interaction with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in pharmacological contexts. It has been investigated for its potential as an anti-inflammatory and analgesic agent. The unique combination of chloro and fluoro substituents enhances its interaction with biological receptors, potentially modulating pathways related to pain and inflammation .
The compound's mechanism of action appears to involve modulation of various biological receptors. Interaction studies indicate that it may influence inflammatory pathways, making it a valuable candidate for further research in the field of medicinal chemistry .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Amino-N-(4-chlorobenzyl)-N-cyclopropyl-acetamide | C₁₂H₁₃ClN₂O | Potentially different biological activity profile |
| N-(2-Chloro-5-fluorobenzyl)-N-cyclopropyl-glycinamide | C₁₂H₁₃ClFN₂O | May exhibit distinct pharmacological properties |
| 2-Chloro-N-cyclopropyl-N-(3,4-dichlorobenzyl)-acetamide | C₁₂H₁₂Cl₃NO | Similar anti-inflammatory properties |
Case Studies
- Anti-inflammatory Effects : A study indicated that compounds similar to this compound exhibited significant anti-inflammatory effects in animal models. The research highlighted the potential for these compounds to reduce inflammation markers effectively .
- Antimicrobial Potential : Another investigation explored the antimicrobial capacity of related acetamides, revealing that some derivatives could enhance the efficacy of existing antibiotics against strains like Klebsiella pneumoniae. This suggests a promising avenue for developing combination therapies .
- Cytotoxicity Assessment : In vitro tests demonstrated that while some analogs displayed cytotoxicity against cancer cell lines, this compound showed low cytotoxic potential, indicating a favorable safety profile for further development .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with cyclopropyl amine and chloroacetyl chloride.
- Reactions : The reaction conditions are optimized to enhance yield and purity, often involving solvents like dichloromethane or ethyl acetate.
- Purification : Final products are purified using techniques such as recrystallization or chromatography.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies may focus on:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Combination Therapies : Evaluating the effectiveness of this compound in conjunction with existing medications.
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-7-12(16)15(11-4-5-11)8-9-2-1-3-10(14)6-9/h1-3,6,11H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQGPZGFWAYDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














